Methyl D-valinate hydrochloride
Overview
Description
Methyl D-valinate hydrochloride (MDVH) is an organic compound used in the synthesis of various products, including pharmaceuticals, cosmetics, and food additives . It is a synthetic compound that can be made from various starting materials, including acetic acid, ethylene glycol, and formaldehyde. It is a protected form of D-Valine, an isomer of the essential amino acid L-Valine .
Molecular Structure Analysis
The molecular formula of Methyl D-valinate hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 . The InChI Key is KUGLDBMQKZTXPW-JEDNCBNOSA-N .Physical And Chemical Properties Analysis
Methyl D-valinate hydrochloride is a white crystalline powder . It has a melting point of approximately 170°C . It is soluble in water and also in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Pharmaceutical Applications in Anti-Hypertensive Drugs : A gas chromatography method developed for L-valine methyl ester hydrochloride is used in the production of anti-hypertensive drugs. This technique is validated for precision and suitability in the pharmaceutical industry, indicating its importance in drug purity assessment (Shinde, Malik, & Asati, 2013).
Synthesis of Valsartan : Valsartan, an antihypertensive agent, is synthesized from L-valin methyl ester hydrochloride. This synthesis method is deemed more suitable for industrial production, highlighting the role of L-valin methyl ester hydrochloride in manufacturing important medical compounds (Zhang, Zheng, Bi, & Li, 2008).
Microbial Preparation and Industrial Application : D-Valine, an important chiral source for the synthesis of pharmaceutical drugs, is derived from microbial preparation methods. This process is noted for its high stereo selectivity and environmentally friendly nature, making d-valine crucial in the production of various medical and agricultural products (Chen et al., 2016).
Biogenetic Studies and Antibiotic Production : L-Valine is identified as a precursor in the biogenesis of actinomycin D, an antibiotic. This highlights the role of valine derivatives in the synthesis of antibiotics and the study of their biogenetic pathways (Walker, Otani, & Perlman, 1972).
Chemical Synthesis and Molecular Recognition : Research on synthesizing chiral thiocarbamoylphosphines derived from amino acids, including L-valine, contributes to understanding molecular recognition and interactions, which is crucial in drug design and biochemical research (Kunze & Burghardt, 1987).
Safety And Hazards
Methyl D-valinate hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and using personal protective equipment . It should not be released into the environment .
properties
IUPAC Name |
methyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221673 | |
Record name | Methyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-valinate hydrochloride | |
CAS RN |
7146-15-8 | |
Record name | D-Valine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7146-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-valinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl D-valinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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